![molecular formula C12H8BrClO2S B168381 4'-Bromobiphenyl-4-sulfonyl chloride CAS No. 13610-11-2](/img/structure/B168381.png)
4'-Bromobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Bromobiphenyl-4-sulfonyl chloride is a biochemical used for proteomics research . It has a molecular formula of C12H8BrClO2S and a molecular weight of 331.61 .
Synthesis Analysis
The synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) has been described . This method allows for the synthesis of complex sulfonamides and sulfonates .Molecular Structure Analysis
The molecular structure of 4’-Bromobiphenyl-4-sulfonyl chloride consists of a bromobiphenyl core with a sulfonyl chloride group attached . The molecular formula is C12H8BrClO2S .Chemical Reactions Analysis
4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .Physical And Chemical Properties Analysis
4’-Bromobiphenyl-4-sulfonyl chloride has a molecular formula of C12H8BrClO2S and a molecular weight of 331.61 .Scientific Research Applications
Synthesis of Complex Organic Compounds
4'-Bromobiphenyl-4-sulfonyl chloride is utilized in the synthesis of complex organic compounds. The synthesis of sulfonyl chlorides of phenylboronic esters, involving selective lithiation of bromo N-methyl-di-ethanolamine phenylboronates, leverages intermediates such as lithium sulfinyl phenylboronates. These intermediates, upon oxidation, yield the desired sulfonyl chlorides. These reagents find application in sulfonamides of phenylboronic acids preparation, essential in Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders with physiological pKa (Vedsø, Olesen, & Hoeg-Jensen, 2004).
Antibacterial Properties
Sulfonyl chlorides, derived from 4'-Bromobiphenyl-4-sulfonyl chloride, have shown promise in developing materials with antibacterial properties. Research involving the immobilization of sulfonamides on polymer matrices found that these materials exhibit notable antibacterial properties against microorganisms like E. coli K-12, despite their resistance to hydrolysis. This suggests potential applications in creating antibacterial surfaces or coatings (Toropin et al., 2017).
Electrophilic Cyclization and Addition Reactions
4'-Bromobiphenyl-4-sulfonyl chloride participates in electrophilic cyclization and addition reactions, critical in organic synthesis. Studies show that reaction with electrophilic reagents such as sulfuryl chloride and bromine results in diverse products, depending on the substituent at the sulfur atom. These reactions are integral to synthesizing specific pharmaceuticals and complex organic molecules (Ivanov, Parushev, & Christov, 2014).
Microwave Assisted Synthesis
Microwave-assisted synthesis techniques utilize 4'-Bromobiphenyl-4-sulfonyl chloride for efficient and rapid production of sodium sulfonates, which can be further elaborated to sulfonyl chlorides. This method significantly improves yields and reduces reaction times. These sulfonyl chlorides serve as precursors for potent inhibitors in various biochemical applications (Alapafuja et al., 2009).
Electrochemical Reduction
The electrochemical reduction of 4'-Bromobiphenyl-4-sulfonyl chloride and related compounds is a crucial area of research. It involves a concerted process where the S-Cl chemical bond is cleaved upon electron injection. Understanding this process is essential for developing new electrochemical methods and materials (Hamed & Houmam, 2011).
Safety And Hazards
Contact with 4’-Bromobiphenyl-4-sulfonyl chloride may cause burns to skin and eyes . Inhalation may have a damaging effect on the lungs . Fire may produce irritating, corrosive and/or toxic gases . Some liquids produce vapors that may cause dizziness or suffocation . Runoff from fire control may cause pollution .
Future Directions
Research has been conducted on the synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br), allowing for the synthesis of complex sulfonamides and sulfonates . This research could lead to the development of new methods for the synthesis of sulfonyl chlorides/bromides .
properties
IUPAC Name |
4-(4-bromophenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVDUAYXSMLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373585 | |
Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromobiphenyl-4-sulfonyl chloride | |
CAS RN |
13610-11-2 | |
Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13610-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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